An In-depth Technical Guide to (S)-Cyclohexyl 2-aminopropanoate hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (S)-Cyclohexyl 2-aminopropanoate hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
Abstract
(S)-Cyclohexyl 2-aminopropanoate hydrochloride, a chiral non-proteinogenic amino acid ester, represents a valuable building block in contemporary medicinal chemistry and drug development. Its unique molecular architecture, combining the chirality of L-alanine with the lipophilic and sterically influential cyclohexyl moiety, offers distinct advantages in the design of novel therapeutics. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and detailed spectral characterization. Furthermore, we explore its strategic applications in peptide and peptidomimetic drug design, highlighting the causal relationships between its structure and its functional role in enhancing the pharmacological profiles of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research and development endeavors.
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Design
The therapeutic landscape is increasingly dominated by the need for drugs with high specificity, enhanced metabolic stability, and improved pharmacokinetic profiles. While peptides are attractive therapeutic candidates due to their high potency and specificity, their application is often limited by poor stability and low oral bioavailability. The incorporation of non-proteinogenic amino acids, such as (S)-Cyclohexyl 2-aminopropanoate hydrochloride, into peptide-based drug candidates is a powerful strategy to overcome these limitations. The cyclohexyl group, in particular, enhances lipophilicity, which can improve membrane permeability and bioavailability.[1] Moreover, the bulky nature of the cyclohexyl ring can provide steric shielding, rendering the adjacent peptide bonds more resistant to enzymatic degradation. The inherent chirality of the molecule is crucial for stereospecific interactions with biological targets.[2]
Molecular Structure and Physicochemical Properties
(S)-Cyclohexyl 2-aminopropanoate hydrochloride is the hydrochloride salt of the cyclohexyl ester of L-alanine. The presence of the chiral center at the alpha-carbon (S-configuration) is a critical determinant of its biological activity.
| Property | Value | Source |
| CAS Number | 41324-79-2 | [3] |
| Molecular Formula | C₉H₁₈ClNO₂ | [3] |
| Molecular Weight | 207.70 g/mol | [3] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | [2] |
| Melting Point | Not available |
Structural Diagram
Caption: 2D structure of (S)-Cyclohexyl 2-aminopropanoate hydrochloride.
Synthesis and Characterization
The synthesis of (S)-Cyclohexyl 2-aminopropanoate hydrochloride is most commonly achieved through Fischer esterification of L-alanine with cyclohexanol, followed by salt formation. This method is efficient and utilizes readily available starting materials.
Synthesis Workflow
Caption: General workflow for the synthesis of (S)-Cyclohexyl 2-aminopropanoate hydrochloride.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on established methods for the synthesis of amino acid esters.[4]
Materials:
-
L-Alanine
-
Cyclohexanol (excess)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine to a significant excess of cyclohexanol. Cool the mixture in an ice bath.
-
Esterification: Slowly add thionyl chloride dropwise to the stirred mixture. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Cyclohexyl 2-aminopropanoate.
-
Salt Formation: Dissolve the crude ester in anhydrous diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-Cyclohexyl 2-aminopropanoate hydrochloride.
Spectroscopic Characterization
The following spectroscopic data are predicted based on the molecular structure and typical values for similar compounds. Experimental verification is recommended.
3.3.1. ¹H NMR Spectroscopy (Predicted)
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Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | br s | 3H | -NH₃⁺ |
| ~4.8 | m | 1H | -CH- (cyclohexyl ester) |
| ~4.2 | q | 1H | α-H |
| ~1.8-1.2 | m | 10H | Cyclohexyl protons |
| ~1.6 | d | 3H | -CH₃ |
3.3.2. ¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~75 | -CH- (cyclohexyl ester) |
| ~50 | α-C |
| ~31 | Cyclohexyl carbons |
| ~25 | Cyclohexyl carbons |
| ~23 | Cyclohexyl carbons |
| ~17 | -CH₃ |
3.3.3. FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretch (ammonium) |
| ~2940, 2860 | Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1590 | Medium | N-H bend (asymmetric) |
| ~1500 | Medium | N-H bend (symmetric) |
| ~1200 | Strong | C-O stretch (ester) |
3.3.4. Mass Spectrometry (Predicted)
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Ionization Mode: Electrospray Ionization (ESI+)
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Expected [M+H]⁺: m/z 172.13 (for the free base)
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Key Fragmentation Patterns: Loss of the cyclohexyl group, loss of the carboxylic acid moiety.
Applications in Drug Development
(S)-Cyclohexyl 2-aminopropanoate hydrochloride is a valuable building block for the synthesis of peptidomimetics and peptide-based drugs. Its incorporation can significantly enhance the therapeutic potential of parent compounds.
Enhancing Lipophilicity and Bioavailability
The cyclohexyl group significantly increases the lipophilicity of a peptide, which can facilitate its passage through biological membranes. This is a crucial factor in improving the oral bioavailability of peptide drugs, which are often poorly absorbed.[5]
Improving Metabolic Stability
The steric bulk of the cyclohexyl moiety can hinder the approach of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide. This leads to a longer duration of action and potentially less frequent dosing.[6]
Modulating Receptor Binding and Selectivity
The conformationally restricted nature of the cyclohexyl ring can help to lock the peptide backbone into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. This can result in increased potency and reduced off-target effects.[7]
Use in Peptide Synthesis
As a protected amino acid derivative, (S)-Cyclohexyl 2-aminopropanoate hydrochloride can be used in both solid-phase and solution-phase peptide synthesis. The ester serves as a protecting group for the carboxylic acid functionality of L-alanine, allowing for the sequential coupling of other amino acids to the free amino group.[1]
Conclusion
(S)-Cyclohexyl 2-aminopropanoate hydrochloride is a versatile and strategically important building block for drug discovery and development. Its unique combination of chirality, lipophilicity, and steric bulk provides medicinal chemists with a powerful tool to enhance the drug-like properties of peptide-based therapeutics. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the effective utilization of this compound in the design and synthesis of next-generation pharmaceuticals. As the demand for more stable and orally bioavailable peptide drugs continues to grow, the importance of non-proteinogenic amino acids like (S)-Cyclohexyl 2-aminopropanoate hydrochloride is set to increase significantly.
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